![molecular formula C8H10N2O2S B1311495 Indoline-5-sulfonamide CAS No. 52206-06-1](/img/structure/B1311495.png)
Indoline-5-sulfonamide
Overview
Description
Indoline-5-sulfonamide is a compound that has been studied for its role in inhibiting cancer-related carbonic anhydrases and its antiproliferative activity . It has a molecular formula of C8H10N2O2S .
Synthesis Analysis
Indoline-5-sulfonamide derivatives have been synthesized using various methods. A general and practical synthetic method was developed for indoline‐5‐sulfonic acids bearing a thiazole heterocycle attached to the nitrogen atom . Another method involves the use of 1H-indole -2 carboxylic acid as a starting material .Molecular Structure Analysis
The molecular structure of Indoline-5-sulfonamide consists of a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component . The InChI string isInChI=1S/C8H10N2O2S/c9-13(11,12)7-1-2-8-6(5-7)3-4-10-8/h1-2,5,10H,3-4H2,(H2,9,11,12)
. Chemical Reactions Analysis
Indoline-5-sulfonamide undergoes substitution, primarily at the C-3 position . It has also been used in the synthesis of biologically active sulfonamide-based indole analogs .Physical And Chemical Properties Analysis
Indoline-5-sulfonamide has a molecular weight of 198.24 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . Its Rotatable Bond Count is 1 .Scientific Research Applications
Cancer Therapy
Indoline-5-sulfonamides have been studied for their role in inhibiting cancer-related carbonic anhydrases, which are enzymes involved in tumor growth and metastasis. These compounds have shown potential in antiproliferative activity, meaning they can prevent the spread of cancer cells. Additionally, they may help circumvent multidrug resistance, a significant challenge in cancer treatment .
Medicinal Chemistry
In medicinal chemistry, the indoline scaffold is highly potent due to its biological significance. It’s used in drug design because of its special structure and properties, such as the ability to interact with amino acid residues of proteins .
Anti-Inflammatory and Analgesic Activities
Some derivatives of indoline-5-sulfonamide have demonstrated anti-inflammatory and analgesic activities, which could be beneficial in developing new pain relief medications .
Enzyme Inhibition
Specifically, 1-acylated indoline-5-sulfonamides have shown inhibitory activity against tumor-associated carbonic anhydrases IX and XII, which are targets for cancer therapy .
Drug Design
The indoline moiety is widely used in drug design due to its ability to interact with proteins through hydrophobic interactions and act as a hydrogen bond donor or acceptor .
Biological Significance
The sulfonamide-indole scaffold is recognized for its biological importance, suggesting a wide range of potential applications in developing therapeutic agents .
Each of these sections represents a unique application of Indoline-5-sulfonamide in scientific research, highlighting the compound’s versatility and potential in various medical and pharmaceutical contexts.
For further details on each application, you can refer to the provided references.
MDPI - Pharmaceuticals SpringerOpen - Synthesis of biologically active sulfonamide-based indole analogs SpringerOpen - A brief review of the biological potential of indole derivatives MDPI - Pharmaceuticals Wiley Online Library - Development and Application of Indolines in Pharmaceuticals
Mechanism of Action
Target of Action
Indoline-5-sulfonamide primarily targets carbonic anhydrase (CA) isoforms CA IX and CA XII . These enzymes play a crucial role in maintaining pH balance within cells and the extracellular environment, particularly in cancerous cells .
Mode of Action
Indoline-5-sulfonamide acts as a competitive inhibitor of these carbonic anhydrase isoforms . It binds to the active site of the enzymes, preventing them from catalyzing the conversion of carbon dioxide to bicarbonate and protons . This inhibition disrupts the pH regulation in cells, particularly in the hypoxic tumor environment .
Biochemical Pathways
The inhibition of carbonic anhydrases by Indoline-5-sulfonamide affects the carbon dioxide hydration pathway . This pathway is crucial for maintaining intracellular and extracellular pH levels, especially in rapidly proliferating cells like cancer cells . Disruption of this pathway leads to an accumulation of protons and acidosis in the extracellular tumor environment .
properties
IUPAC Name |
2,3-dihydro-1H-indole-5-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c9-13(11,12)7-1-2-8-6(5-7)3-4-10-8/h1-2,5,10H,3-4H2,(H2,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKHIWJLLBKKKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20429017 | |
Record name | indoline-5-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20429017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Indoline-5-sulfonamide | |
CAS RN |
52206-06-1 | |
Record name | 2,3-Dihydro-1H-indole-5-sulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52206-06-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | indoline-5-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20429017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydro-1H-indole-5-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Indoline-5-sulfonamide interact with Carbonic Anhydrase (CA) and what are the downstream effects?
A: Indoline-5-sulfonamides act as potent inhibitors of specific CA isoforms, primarily CA IX and CA XII, which are overexpressed in many cancer types []. These isoforms contribute to the acidic tumor microenvironment by catalyzing the conversion of carbon dioxide and water into bicarbonate and protons. By inhibiting CA IX and XII, Indoline-5-sulfonamides can potentially limit proton accumulation, normalize tumor pH, and hinder tumor growth [].
Q2: What is the relationship between the structure of Indoline-5-sulfonamide derivatives and their activity against CA isoforms?
A: Structure-activity relationship (SAR) studies have shown that the nature of the substituents on the indoline nitrogen significantly influences the inhibitory potency and selectivity towards CA IX and XII []. For instance, 1-acylated indoline-5-sulfonamides exhibited greater potency compared to their non-acylated counterparts []. Further modifications to the acyl group can fine-tune the selectivity and potency for specific CA isoforms [].
Q3: Beyond CA inhibition, what other biological activities have been observed with Indoline-5-sulfonamides?
A: Indoline-5-sulfonamides have demonstrated promising antiproliferative activity against various cancer cell lines, including MCF7 breast cancer cells []. Furthermore, certain derivatives, like compounds 4e and 4f, have shown the ability to reverse chemoresistance in K562/4 cells, which overexpress P-glycoprotein (P-gp) and are resistant to doxorubicin []. This suggests a potential role for these compounds in overcoming multidrug resistance in cancer treatment.
Q4: Have Indoline-5-sulfonamides been explored for targets other than Carbonic Anhydrase?
A: Yes, research indicates that substituted indoline-5-sulfonamide pharmacophores exhibit potent and selective agonist activity towards the human β3 adrenergic receptor [, ]. This suggests the versatility of this scaffold for targeting diverse biological pathways beyond CA inhibition.
Q5: What synthetic approaches are available for the preparation of Indoline-5-sulfonamides?
A: A concise and practical synthetic route has been developed for the synthesis of N-(1,3-thiazol-2-yl) indoline-5-sulfonic acids and their corresponding sulfonyl chlorides []. These sulfonyl chlorides serve as crucial intermediates for accessing a diverse library of Indoline-5-sulfonamide derivatives []. This synthetic strategy provides a valuable tool for further SAR studies and drug discovery efforts.
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